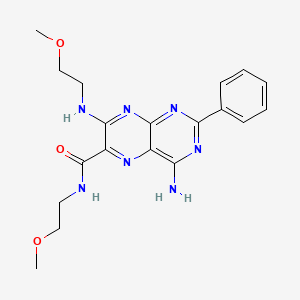
6-Pteridinecarboxamide, 4-amino-N-(2-methoxyethyl)-7-((2-methoxyethyl)amino)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its unique structure, which includes multiple functional groups such as amino, methoxyethyl, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-methoxyethyl)-7-(2-methoxyethylamino)-2-phenylpteridine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may include:
Amination Reactions: Introduction of amino groups into the molecular structure.
Methoxyethylation: Addition of methoxyethyl groups to specific positions on the molecule.
Coupling Reactions: Formation of bonds between different molecular fragments to build the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Key factors in industrial production include:
Temperature Control: Maintaining optimal temperatures for each reaction step to maximize efficiency.
Catalysts: Using catalysts to accelerate reaction rates and improve product yield.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-N-(2-methoxyethyl)-7-(2-methoxyethylamino)-2-phenylpteridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.
Reduction: Reduction of nitro groups back to amino groups.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce nitro derivatives, while reduction reactions may yield amine derivatives.
Aplicaciones Científicas De Investigación
4-amino-N-(2-methoxyethyl)-7-(2-methoxyethylamino)-2-phenylpteridine-6-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-amino-N-(2-methoxyethyl)-7-(2-methoxyethylamino)-2-phenylpteridine-6-carboxamide involves its interaction with specific molecular targets and pathways. These interactions may include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-amino-N-(2-methoxyethyl)-7-(2-methoxyethylamino)-2-phenylpteridine-6-carboxamide include:
- 4-amino-N-(2-methoxyethyl)benzamide
- 4-amino-N-(2-methoxyethyl)phenylcarboxamide
Uniqueness
What sets 4-amino-N-(2-methoxyethyl)-7-(2-methoxyethylamino)-2-phenylpteridine-6-carboxamide apart from similar compounds is its unique combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
6504-77-4 |
|---|---|
Fórmula molecular |
C19H23N7O3 |
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
4-amino-N-(2-methoxyethyl)-7-(2-methoxyethylamino)-2-phenylpteridine-6-carboxamide |
InChI |
InChI=1S/C19H23N7O3/c1-28-10-8-21-17-14(19(27)22-9-11-29-2)23-13-15(20)24-16(25-18(13)26-17)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,22,27)(H3,20,21,24,25,26) |
Clave InChI |
XJDALFQCSYEWSB-UHFFFAOYSA-N |
SMILES canónico |
COCCNC1=NC2=NC(=NC(=C2N=C1C(=O)NCCOC)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




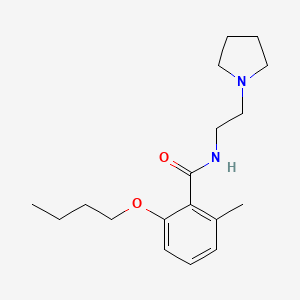
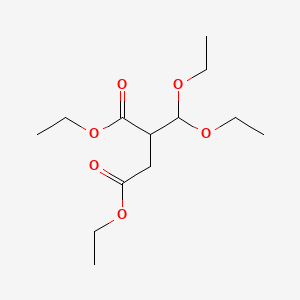
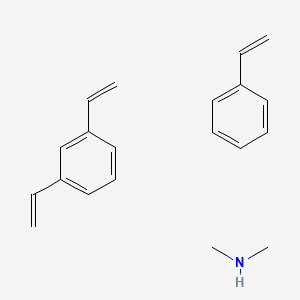
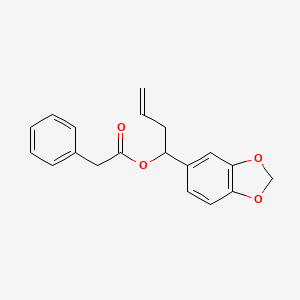
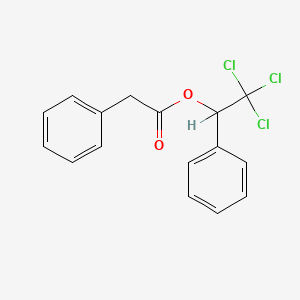



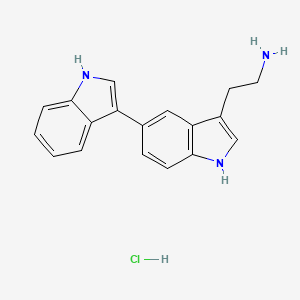
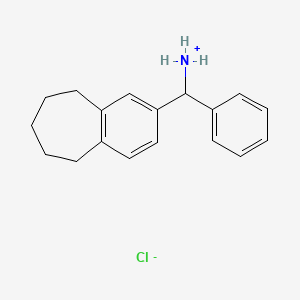
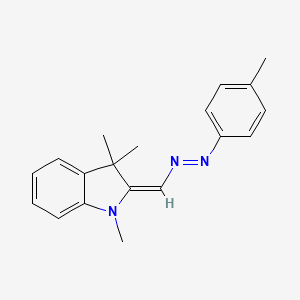
![1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B13769025.png)
